molecular formula C20H18BrNO2 B3542582 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B3542582
M. Wt: 384.3 g/mol
InChI Key: CNTVCRPKFZGYMU-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a naphthalene ring substituted with a bromine atom and a methoxy group, as well as an acetamide group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Acetamide Formation: The acetamide group can be formed by reacting the brominated and methoxylated naphthalene with acetic anhydride (CH3CO)2O and an amine, such as 4-methylaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include 6-bromo-2-formylnaphthalene or 6-bromo-2-carboxynaphthalene.

    Reduction: The major product would be 2-methoxynaphthalen-1-yl-N-(4-methylphenyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2-(6-methoxy-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It could be used in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology

    Pharmacology: The compound may be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

    Therapeutics: Research may focus on its efficacy and safety as a therapeutic agent for treating specific diseases or conditions.

Industry

    Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide
  • 2-(6-fluoro-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide
  • 2-(6-iodo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and acetamide moiety can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-13-3-7-16(8-4-13)22-20(23)12-18-17-9-6-15(21)11-14(17)5-10-19(18)24-2/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTVCRPKFZGYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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